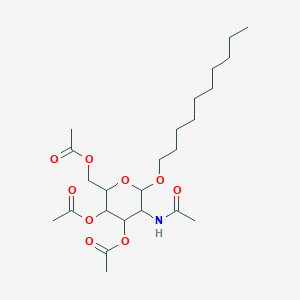

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Description

系统IUPAC命名与结构表征

该化合物的系统IUPAC名称为[(2R,3S,4R,5R,6R)-5-乙酰胺基-3,4-二乙酰氧基-6-十二烷氧基氧杂环己烷-2-基]甲基乙酸酯 。此命名精确反映了分子中各取代基的位置与立体化学构型:

- 母核结构 :以β-D-吡喃葡萄糖苷为骨架,2号位脱氧并被乙酰胺基取代,3、4、6号位分别连接乙酰氧基,1号位通过氧原子与癸基(十二烷基)相连。

- 立体描述符 :各手性中心的构型通过R/S符号明确标注,例如2号碳为R构型,3号碳为S构型,4、5、6号碳均为R构型。

结构表征可通过其SMILES字符串进一步验证:CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C。该字符串中@符号标识了各手性中心的绝对构型,与IUPAC命名完全一致。

CAS登记号与替代化学标识符

该化合物的CAS登记号 为211567-22-5 ,是其在化学数据库中的唯一标识。其他重要标识符包括:

- InChIKey :

PIEYYMFAQMSYFF-ZFXZZAOISA-N,用于快速检索化合物三维结构; - DSSTox物质标识符 :

DTXSID101152067,适用于环境毒理学研究; - Wikidata标识符 :

Q72470352,支持跨数据库链接。

此外,其化学文摘社(CAS)通用名称 为“β-D-吡喃葡萄糖苷,癸基2-(乙酰氨基)-2-脱氧-,3,4,6-三乙酸酯”,进一步扩展了命名体系的兼容性。

Properties

Molecular Formula |

C24H41NO9 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate |

InChI |

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26) |

InChI Key |

RVOHFQLIULTWCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Glycosylation of 2-Acetamido-2-Deoxy-D-Glucose

The synthesis begins with 2-acetamido-2-deoxy-D-glucose (glucosamine), which undergoes glycosylation with decyl alcohol. A critical step involves activating the anomeric position of glucosamine for nucleophilic substitution. Mercury(II) cyanide in nitromethane and toluene, combined with 4 Å molecular sieves, facilitates β-selective glycosylation. The reaction proceeds via an oxocarbenium ion intermediate, stabilized by the nitromethane solvent, to yield decyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Reaction Conditions :

Regioselective Acetylation

The hydroxyl groups at C3, C4, and C6 of the glucopyranoside are acetylated using acetic anhydride in pyridine. Pyridine acts as both a base and solvent, neutralizing acetic acid byproducts. Regioselectivity is achieved by exploiting the steric and electronic differences between hydroxyl groups.

Optimized Protocol :

Alternative Glycosylation Strategies

Lewis Acid-Catalyzed Methods

Silver trifluoromethanesulfonate (AgOTf) with 2,4,6-trimethylpyridine promotes glycosylation under milder conditions. This method avoids toxic mercury reagents and enhances β-selectivity through neighboring group participation of the C2 acetamido group.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | AgOTf (0.2 equiv) |

| Solvent | Dichloromethane/2-propanol (4:1) |

| Yield | 72% |

| β/α Selectivity | 9:1 |

Enzymatic Glycosylation

Though less common, enzymatic methods using glycosyltransferases have been explored. For example, β-galactosidase from Bacillus circulans catalyzes transglycosylation with decyl alcohol, but yields remain low (15–20%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A perfluorosulfonic acid resin (e.g., Nafion NR50) replaces traditional acids, enabling catalyst recycling and reducing waste.

Process Parameters :

Purification Techniques

Crude product purification involves:

-

Solvent Extraction : Dichloromethane/water partitioning to remove unreacted decyl alcohol.

-

Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates the β-anomer.

-

Crystallization : Ethanol/water recrystallization achieves >99% purity.

Comparative Analysis of Methods

Yield and Selectivity

| Method | Yield (%) | β/α Ratio | Scalability |

|---|---|---|---|

| Mercury(II) Cyanide | 65 | 8:1 | Moderate |

| AgOTf Catalysis | 72 | 9:1 | High |

| Enzymatic | 20 | 1:0 | Low |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the glucopyranoside backbone.

Reduction: This can be used to alter the acetyl groups or the decyl chain.

Substitution: This reaction can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Membrane Protein Studies

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized as a carbohydrate detergent for solubilizing membrane proteins. This property is vital for maintaining the stability and activity of these proteins during biochemical analyses. Its efficacy in solubilizing membrane proteins allows researchers to study their structure and function in detail .

Glycoconjugate Synthesis

This compound plays a crucial role in the synthesis of glycoconjugates, which are essential for various biological processes. The tri-O-acetyl group enhances the reactivity of the compound, facilitating its use in glycosylation reactions to create complex carbohydrates that can be used in drug development and vaccine formulation .

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For example, studies have shown that certain modifications of this compound can inhibit viral replication by interfering with the viral entry process into host cells .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. By modulating glycan interactions on cell surfaces, it may help reduce inflammation in various conditions, making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .

Comparison with Similar Compounds

Structural Features :

- Core: 2-Deoxy-beta-D-glucopyranose with a 2-acetamido group (NHCOCH₃).

- Protections : 3,4,6-tri-O-acetyl groups (OAc).

- Substituent: Decyl (C₁₀H₂₁) chain at the anomeric oxygen.

The structural and functional diversity of acetylated glucosamine derivatives arises from variations in alkyl chain length, aromatic substituents, and protective groups. Below is a detailed comparison:

Structural and Physicochemical Properties

*Calculated based on homologs (see Methods).

Biological Activity

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS RN: 135198-04-8) is a glycoside derivative with significant biological activity, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H41NO9, with a molecular weight of 487.58 g/mol. The compound features multiple acetyl groups that enhance its solubility and reactivity in biological systems. Its structural complexity allows it to interact with various biological targets.

Biological Activity Overview

- Inhibition of GAG Synthesis : Research indicates that this compound exhibits inhibitory effects on GAG synthesis. In studies involving primary hepatocytes, it was shown to reduce the incorporation of D-[3H]glucosamine into cellular glycoconjugates without affecting total protein synthesis . This suggests a specific targeting mechanism that may involve competition within metabolic pathways.

- Mechanism of Action : The compound's inhibitory effects on GAG synthesis may be attributed to its structural similarity to natural substrates involved in GAG biosynthesis. Specifically, it appears to interfere with the incorporation of glucosamine derivatives into GAG chains, potentially leading to shorter and less functional GAGs .

- Cellular Effects : The compound has been observed to cause a reduction in the size of isolated GAGs from treated cultures compared to controls, indicating a potential mechanism involving premature chain termination during GAG synthesis . Additionally, exogenous uridine was able to restore total protein synthesis inhibited by the compound, suggesting that uridine metabolism might be affected by its presence .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study published in Molecules evaluated several acetylated GlcNAc analogs and highlighted that this compound significantly reduced the incorporation rates of glucosamine into GAGs. The authors noted that this compound's structural modifications allowed it to act as an effective inhibitor within specific cellular contexts .

Another research effort focused on the chemical modification of polysaccharides like GAGs and noted that similar compounds could serve as valuable tools for understanding polysaccharide biology and developing therapeutic agents targeting related pathways .

Q & A

Q. What are the optimal synthetic strategies for preparing Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside?

Methodological Answer : The synthesis typically involves sequential protection/deprotection steps:

Amino group protection : Use phthalimido or acetyl groups to block the 2-amino position.

Acetylation : Treat the hydroxyl groups at positions 3, 4, and 6 with acetic anhydride/pyridine under controlled conditions to prevent over-acetylation .

Decyl chain introduction : Employ glycosylation reactions using decyl alcohol as the aglycon, catalyzed by Lewis acids (e.g., BF₃·Et₂O) or via Koenigs-Knorr conditions .

Deprotection : Selective removal of acetyl groups (e.g., Zemplén deacetylation with NaOMe/MeOH) to retain the decyl chain.

Key validation : Monitor intermediates via TLC and confirm final product purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign anomeric proton (δ 4.5–5.5 ppm for β-configuration) and acetyl groups (δ 1.8–2.1 ppm) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.

- Melting Point : Determine decomposition range (e.g., 255–261°C for benzyl-protected analogs) .

- Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to assess purity .

Advanced Research Questions

Q. How does the decyl chain influence enzymatic interactions with β-N-acetylhexosaminidases?

Methodological Answer :

- Substrate Specificity Assays : Compare hydrolysis rates of the decyl derivative to shorter-chain analogs (e.g., methyl or octyl) using colorimetric (pNP-based) or fluorogenic substrates .

- Kinetic Analysis : Calculate and via Michaelis-Menten plots. Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) show higher activity toward alkylated substrates due to hydrophobic active-site pockets .

- Molecular Docking : Model the decyl chain’s interaction with enzyme cavities (e.g., using AutoDock Vina) to predict binding affinity .

Q. What strategies are effective for using this compound in glycan array fabrication?

Methodological Answer :

Surface Immobilization : Functionalize the decyl chain with thiol or amine linkers for covalent attachment to gold or glass slides .

Enzymatic Elongation : Use glycosyltransferases (e.g., GalNAc-T) to extend the glycan structure post-immobilization.

Validation : Screen binding with fluorescently labeled lectins (e.g., wheat germ agglutinin) and quantify using microarray scanners .

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates for alkylated GlcNAc derivatives?

Methodological Answer :

- Comparative Kinetic Studies : Standardize assay conditions (pH, temperature, donor/acceptor ratios) across studies. For example, fungal vs. mammalian enzymes exhibit divergent substrate preferences due to structural variations .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish between catalytic efficiency and substrate accessibility.

- Site-Directed Mutagenesis : Modify key residues (e.g., Trp⁴⁹⁰ in A. oryzae) to test hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.